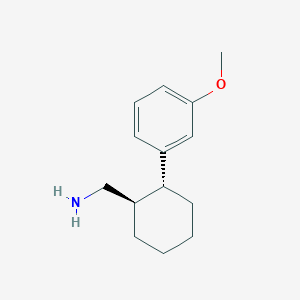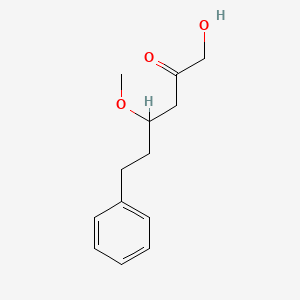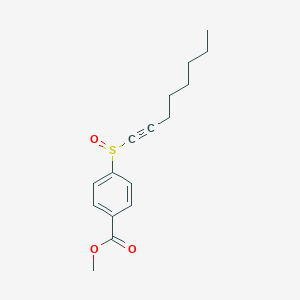
Methyl 4-(oct-1-yne-1-sulfinyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(oct-1-yne-1-sulfinyl)benzoate is an organosulfur compound characterized by the presence of a sulfinyl group attached to an alkyne and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(oct-1-yne-1-sulfinyl)benzoate typically involves the reaction of 4-(oct-1-yne-1-sulfinyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The use of p-toluenesulfonic acid as a catalyst can enhance the reaction efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would likely utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(oct-1-yne-1-sulfinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Methyl 4-(oct-1-yne-1-sulfonyl)benzoate.
Reduction: Methyl 4-(oct-1-ene-1-sulfinyl)benzoate or Methyl 4-(octylsulfinyl)benzoate.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(oct-1-yne-1-sulfinyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-(oct-1-yne-1-sulfinyl)benzoate involves its interaction with various molecular targets. The sulfinyl group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(oct-1-yne-1-sulfonyl)benzoate: Similar structure but with a sulfone group instead of a sulfinyl group.
Methyl 4-(oct-1-ene-1-sulfinyl)benzoate: Similar structure but with an alkene group instead of an alkyne group.
Uniqueness
Methyl 4-(oct-1-yne-1-sulfinyl)benzoate is unique due to the presence of both an alkyne and a sulfinyl group.
Eigenschaften
CAS-Nummer |
648436-56-0 |
|---|---|
Molekularformel |
C16H20O3S |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
methyl 4-oct-1-ynylsulfinylbenzoate |
InChI |
InChI=1S/C16H20O3S/c1-3-4-5-6-7-8-13-20(18)15-11-9-14(10-12-15)16(17)19-2/h9-12H,3-7H2,1-2H3 |
InChI-Schlüssel |
QPVFQTRURIWQKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#CS(=O)C1=CC=C(C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6'-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline]](/img/structure/B15168887.png)
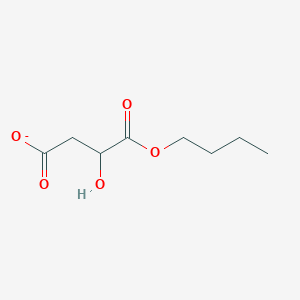
![8-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-ethylnona-4,6-dien-3-ol](/img/structure/B15168905.png)
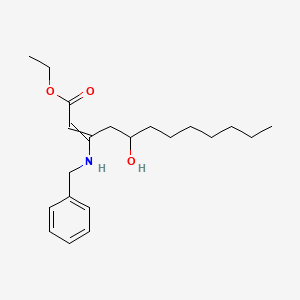
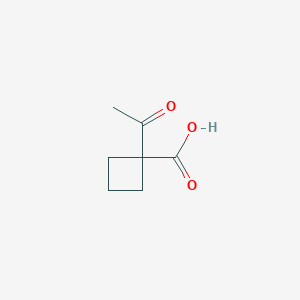
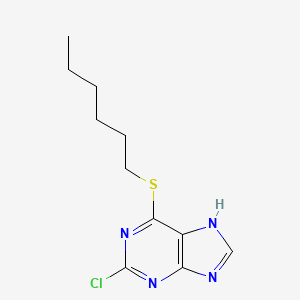
![Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B15168931.png)
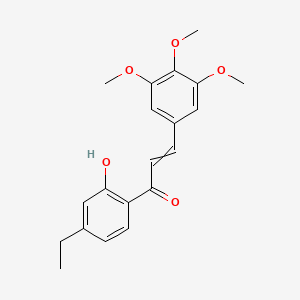
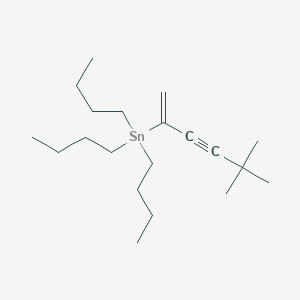
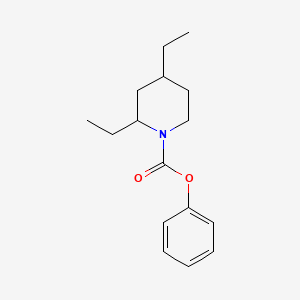
![5-Chloro-N-[4-cyano-2-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B15168975.png)
![7-Acetyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B15168977.png)
